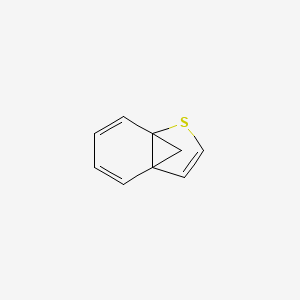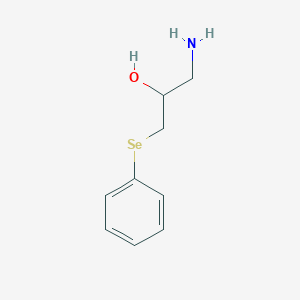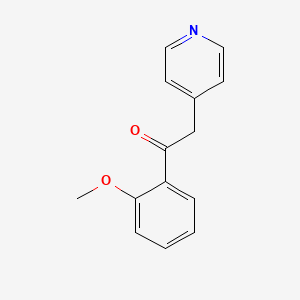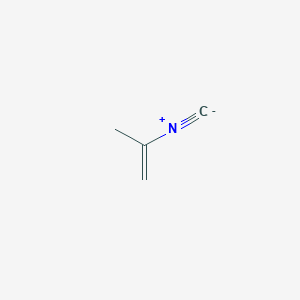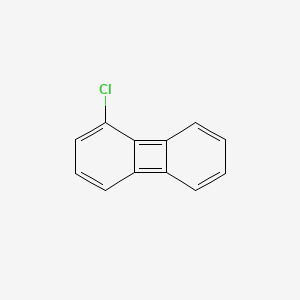![molecular formula C10H16Cl2S B14354684 2,5-Dichloro-1,2-dimethyl-9-thiabicyclo[4.2.1]nonane CAS No. 92183-56-7](/img/structure/B14354684.png)
2,5-Dichloro-1,2-dimethyl-9-thiabicyclo[4.2.1]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dichloro-1,2-dimethyl-9-thiabicyclo[421]nonane is a chemical compound with a unique bicyclic structure It is characterized by the presence of two chlorine atoms and two methyl groups attached to a bicyclic nonane ring system that includes a sulfur atom
Vorbereitungsmethoden
The synthesis of 2,5-Dichloro-1,2-dimethyl-9-thiabicyclo[4.2.1]nonane typically involves the reaction of sulfur dichloride with 1,5-cyclooctadiene. The reaction conditions often include the use of solvents such as acetonitrile and water, and the process may be carried out at room temperature or under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Chemischer Reaktionen
2,5-Dichloro-1,2-dimethyl-9-thiabicyclo[4.2.1]nonane undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. Common reagents used in these reactions include azides, cyanides, and sulfuryl chloride . The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with azides can lead to the formation of azido derivatives, while oxidation reactions may produce sulfoxides or sulfones.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications. In chemistry, it serves as a scaffold for the synthesis of more complex molecules and as a reagent in various organic reactions . In biology, it may be used in the study of enzyme mechanisms and as a probe for investigating biological pathways. In medicine, derivatives of this compound could potentially be developed as therapeutic agents. Industrial applications include its use in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of 2,5-Dichloro-1,2-dimethyl-9-thiabicyclo[4.2.1]nonane involves its ability to form reactive intermediates, such as episulfonium ions, which can undergo nucleophilic attack by various nucleophiles . This reactivity is due to the presence of the sulfur atom and the chlorine substituents, which facilitate the formation of these intermediates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used in the reactions.
Vergleich Mit ähnlichen Verbindungen
2,5-Dichloro-1,2-dimethyl-9-thiabicyclo[4.2.1]nonane can be compared to other similar compounds, such as 2,6-Dichloro-9-thiabicyclo[3.3.1]nonane and 7,8-Dichloro-9-thiabicyclo[4.2.1]nonane . These compounds share similar bicyclic structures but differ in the position and number of chlorine and methyl substituents. The unique arrangement of substituents in this compound gives it distinct reactivity and properties, making it valuable for specific applications.
Eigenschaften
CAS-Nummer |
92183-56-7 |
|---|---|
Molekularformel |
C10H16Cl2S |
Molekulargewicht |
239.20 g/mol |
IUPAC-Name |
2,5-dichloro-1,2-dimethyl-9-thiabicyclo[4.2.1]nonane |
InChI |
InChI=1S/C10H16Cl2S/c1-9(12)5-3-7(11)8-4-6-10(9,2)13-8/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
UJXSPWNRFRCPKX-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CCC(S1)C(CCC2(C)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Cyclohexyl-5,6-dihydro-3H-[1,3]thiazolo[3,2-d]tetrazol-7-ium bromide](/img/structure/B14354603.png)
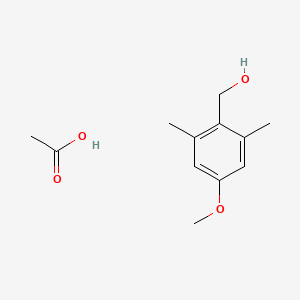
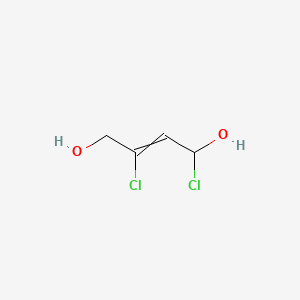

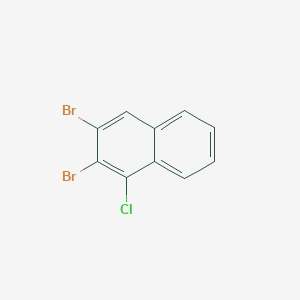
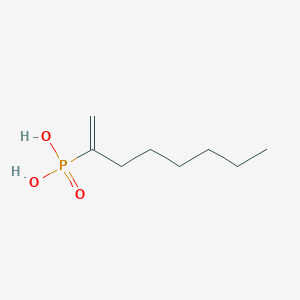
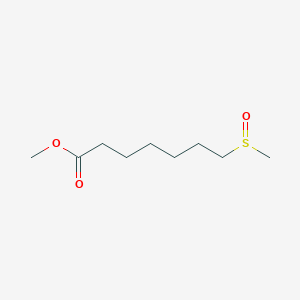
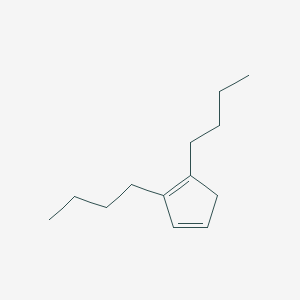
![1-[(4-Cyano-2-nitrophenyl)methyl]pyridin-1-ium chloride](/img/structure/B14354661.png)
